2-Chloro-4-fluorophenyl acetate
Overview
Description
2-Chloro-4-fluorophenyl acetate is a chemical compound with the molecular formula C8H6ClFO2 . It has a molecular weight of 188.583 Da . This compound is used in laboratory chemicals and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques. Quantum Chemical Calculations (Ab Initio & DFT), Hirshfeld Surface Analysis, and Crystal Structure studies have been conducted on similar compounds . These studies can provide insights into the molecular structure of this compound.Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
2-Chloro-4-fluorophenyl acetate is a chemical compound used in the synthesis of various pharmaceutical agents. For instance, its derivatives have been studied for their potential analgesic and anti-inflammatory activities. In a study by Deshpande and Pai (2012), fluorine-containing sydnones with a styryl ketone group were synthesized using 4-acetyl-3-(3-chloro-4-fluorophenyl)sydnone and evaluated for their efficacy in pain and inflammation models, demonstrating some promising results (Deshpande & Pai, 2012).
Analysis in Pharmaceutical Degradation Studies
In the field of pharmaceuticals, understanding the degradation behavior of compounds is crucial. A study by Wu et al. (2007) on the photo-degradation of thiazole-containing compounds used a derivative of this compound. The study employed techniques like LC-MS/MS and NMR to analyze the degradation pathways and identify the degradation products (Wu, Hong, & Vogt, 2007).
Development of Drug Polymorphs
In the development of oral medications, solid-state characterization of drug polymorphs is essential. Katrincic et al. (2009) conducted a study on the polymorph screening of a compound related to this compound, emphasizing the importance of selecting the appropriate polymorph for drug development (Katrincic, Sun, Carlton, Diederich, Mueller, & Vogt, 2009).
Improvement of Lithium Ion Battery Electrolytes
In the field of energy storage, derivatives of this compound have been investigated for their application in lithium-ion batteries. Li et al. (2014) explored the use of 4-fluorophenyl acetate as an electrolyte additive, demonstrating its role in enhancing the cyclic stability and overall performance of lithium-ion batteries (Li, Wang, Lin, Wang, Xu, Wang, Xing, & Li, 2014).
Safety and Hazards
Safety data sheets suggest that compounds similar to 2-Chloro-4-fluorophenyl acetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 2-Chloro-4-fluorophenyl acetate.
Mode of Action
It’s known that similar compounds interact with their targets, causing changes at the molecular level .
Biochemical Pathways
Related compounds have been used in the enzymatic production of fluorocatechols , suggesting that this compound might also be involved in similar biochemical pathways.
Result of Action
Similar compounds have shown diverse biological activities , suggesting that this compound might also have a range of effects.
Action Environment
Such factors are known to play a significant role in the effectiveness of similar compounds .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-5(11)12-8-3-2-6(10)4-7(8)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWQBKXPINCJIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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